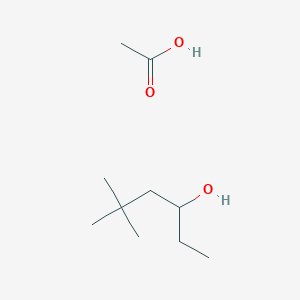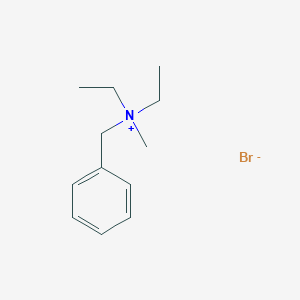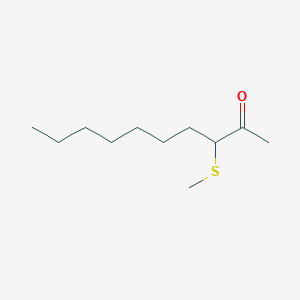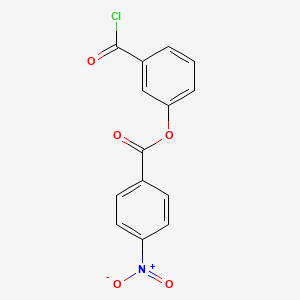![molecular formula C28H28N2O3 B14379111 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid CAS No. 89839-00-9](/img/structure/B14379111.png)
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid is a synthetic compound that features an imidazole ring substituted with three phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a versatile heterocyclic structure known for its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid typically involves the formation of the imidazole ring followed by the attachment of the heptanoic acid chain. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The specific conditions for synthesizing this compound may involve the use of benzil, aniline, and ammonium acetate in the presence of a catalyst such as iodine .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable methods that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the phenyl groups or the imidazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Mechanism of Action
The mechanism of action of 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4,5-Triphenyl-1H-imidazole: A simpler imidazole derivative with similar structural features.
2,4,5-Triphenyl-1H-imidazole: Another imidazole derivative with different substitution patterns.
Uniqueness
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid is unique due to the presence of the heptanoic acid chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89839-00-9 |
|---|---|
Molecular Formula |
C28H28N2O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
7-(1,4,5-triphenylimidazol-2-yl)oxyheptanoic acid |
InChI |
InChI=1S/C28H28N2O3/c31-25(32)20-12-1-2-13-21-33-28-29-26(22-14-6-3-7-15-22)27(23-16-8-4-9-17-23)30(28)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2,(H,31,32) |
InChI Key |
VUUAPLHTNQCAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)


![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)

![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)

![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)

![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
